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Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B082753

For Researchers, Scientists, and Drug Development Professionals
Introduction

(1R)-Chrysanthemolactone is a monoterpenoid natural product of significant interest due to
its relationship with the pyrethrin insecticides, which are derived from chrysanthemic acid. The
structural elucidation and characterization of such compounds are fundamental to
understanding their biological activity and potential applications in drug development. This
technical guide provides a comprehensive overview of the spectroscopic techniques used to
characterize (1R)-Chrysanthemolactone, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete,
experimentally verified dataset for (1R)-Chrysanthemolactone is not readily available in the
public domain, this guide furnishes detailed experimental protocols and comparative data from
closely related structures to serve as a valuable resource for researchers in the field.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for (1R)-Chrysanthemolactone,
the following tables present data for structurally related compounds, primarily cis-
chrysanthemic acid, to provide an expected range and pattern of signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for (1R)-Chrysanthemolactone and
Comparative Data for cis-Chrysanthemic Acid

Predicted Reported

Chemical Shift Chemical Shift Coupling
Proton () for (1R)- (8) for cis- Multiplicity Constant (J)

Chrysanthemol Chrysanthemic (Hz)

actone (ppm) Acid (ppm)

H-1 ~1.5-17 1.68 d 8.0
H-2 ~2.0-2.2 2.15 dd 8.0,5.5
H-5 ~4.9-5.1 5.08 d 8.5
CHs (C4) ~1.2-1.4 1.18 s -

CHs (C4) ~1.1-1.3 1.25 s -

CHs (C7) ~1.7-1.9 1.72 s -

CHs (C7) ~1.6-1.8 1.72 s -

Note: Predicted values are based on standard chemical shift increments and data from
analogous structures. The actual experimental values may vary.

Table 2: Predicted 13C NMR Spectroscopic Data for (1R)-Chrysanthemolactone and
Comparative Data for cis-Chrysanthemic Acid
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Predicted Chemical Shift (d) Reported Chemical Shift (d)
Carbon for (1R)- for cis-Chrysanthemic Acid
Chrysanthemolactone (ppm)  (ppm)

C-1 ~30-35 324
C-2 ~35 - 40 38.7

C-3 ~170- 175 174.5 (COOH)
c-4 ~25 - 30 28.9

C-5 ~120 - 125 124.7

C-6 ~130 - 135 132.1

C-7 ~20- 25 20.4

C-8 ~25 - 30 25.4

C-9 ~20- 25 223

c-10 ~25 - 30 26.1

Note: Predicted values are based on standard chemical shift increments and data from
analogous structures. The lactone carbonyl (C-3) in (1R)-Chrysanthemolactone is expected
to be in a similar region to the carboxylic acid carbon of chrysanthemic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (1R)-
Chrysanthemolactone, the key absorption bands are expected for the y-lactone and the
hydrocarbon framework.

Table 3: Predicted Infrared (IR) Absorption Data for (1R)-Chrysanthemolactone
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Predicted Absorption Range

Functional Group Intensity
(cm~)

C=0 (y-lactone) 1760 - 1780 Strong

C-0 (lactone) 1150 - 1250 Strong

C-H (sp3) 2850 - 3000 Medium-Strong

Cc=C ~1640 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry (MS) Data for (1R)-Chrysanthemolactone

Analysis Predicted Value
Molecular Formula C10H1402
Molecular Weight 166.22 g/mol
Predicted [M]+ m/z 166

m/z 151 ([M-CHs]*), m/z 123 ([M-CsH7]*), m/z

Key Fragment lons
y g 95

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.
NMR Spectroscopy
Sample Preparation:

» Dissolve 5-10 mg of the purified (1R)-Chrysanthemolactone sample in approximately 0.6
mL of a deuterated solvent (e.g., CDCIs).
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.
1D NMR (*H and 13C) Acquisition:
e Instrument: A 400 MHz or higher field NMR spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard single-pulse (zg30).

o Spectral Width: 12-16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64.
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled single-pulse (zgpg30).

[e]

Spectral Width: 200-240 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

o

2D NMR (COSY, HSQC, HMBC) Acquisition:
e COSY (Correlation Spectroscopy): To identify *H-*H spin-spin coupling networks.

e HSQC (Heteronuclear Single Quantum Coherence): To identify direct *H-13C correlations.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C
correlations, which is crucial for assembling the carbon skeleton.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the solid (1R)-Chrysanthemolactone sample with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.[1]

e Place the mixture into a pellet-forming die.

» Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
FT-IR Analysis:

e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

e Parameters:

[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

[¢]

A background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent
(e.g., methanol or acetonitrile).

GC-MS Analysis:
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e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., HP-5MS).

[e]

Injector Temperature: 250 °C.

[e]

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp
at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[2]

Carrier Gas: Helium at a constant flow rate.[2]

[e]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.

o lon Source Temperature: 230 °C.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like (1R)-Chrysanthemolactone.
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Workflow for Spectroscopic Analysis of (1R)-Chrysanthemolactone
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

8/9

Tech Support


https://www.benchchem.com/product/b082753?utm_src=pdf-body-img
https://www.benchchem.com/product/b082753?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. drawellanalytical.com [drawellanalytical.com]
e 2. pubs.usgs.gov [pubs.usgs.gov]
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Analysis of (1R)-Chrysanthemolactone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082753#spectroscopic-data-nmr-ir-ms-of-1r-
chrysanthemolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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